2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide

Übersicht

Beschreibung

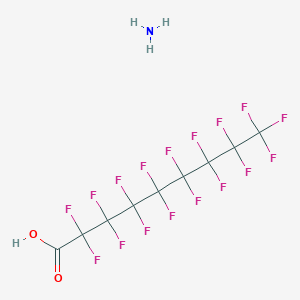

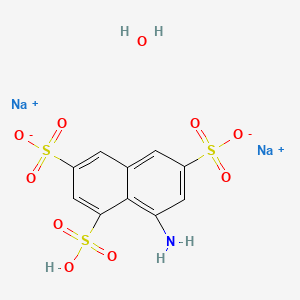

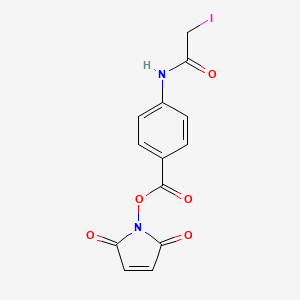

“2-Propenamide, N,N’-methylenebis-, polymer with 2-propenamide” is also known as Methylenebisacrylamide copolymer . It has a molecular formula of C10H15N3O3 .

Molecular Structure Analysis

The molecular structure of “2-Propenamide, N,N’-methylenebis-, polymer with 2-propenamide” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H10N2O2/c1-3-6(10)8-5-9-7(11)4-2/h3-4H,1-2,5H2,(H,8,10)(H,9,11) .Physical And Chemical Properties Analysis

The molecular weight of “2-Propenamide, N,N’-methylenebis-, polymer with 2-propenamide” is 154.1665 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Polymer Manufacturing

MBA is predominantly used as a crosslinking agent or monomer in polymer manufacture . It helps to create polymers with specific properties, such as enhanced strength, flexibility, or resistance to environmental factors.

Scientific Research and Development

MBA is extensively used in scientific research and development . Researchers use it to study the properties of polymers, understand their behavior under different conditions, and develop new materials with improved characteristics.

Microwave-Induced Shape-Memory Polymers

One exciting application of MBA is in the creation of microwave-induced shape-memory polymers . These polymers can change from a temporary shape back to their original shape when exposed to microwave radiation. This property makes them useful in a variety of applications, including sensors and implantable devices .

Interpenetrating Polymer Networks

MBA is used to create interpenetrating polymer networks (IPNs), which are a type of polymer composite where one polymer network is physically entwined with another . These materials have unique properties, such as improved toughness and resistance to environmental factors .

Nanocomposite Materials

MBA can be used to chemically link nanoparticles into a polymer matrix, creating a nanocomposite material . These materials have enhanced properties, such as increased strength and thermal stability .

Safety and Hazards

Wirkmechanismus

Target of Action

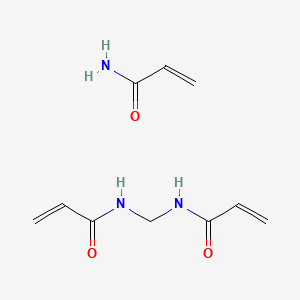

The primary target of 2-Propenamide, N,N’-methylenebis-, polymer with 2-propenamide, also known as N,N’-Methylenebis(acrylamide), is the acrylamide monomer . This compound acts as a crosslinking agent, binding to the acrylamide monomer to form a polymer .

Mode of Action

N,N’-Methylenebis(acrylamide) interacts with its target, the acrylamide monomer, through a process known as polymerization . This process involves the formation of covalent bonds between the acrylamide monomers, facilitated by the N,N’-Methylenebis(acrylamide). The result is a crosslinked polymer structure .

Biochemical Pathways

The primary process involved is the polymerization of acrylamide monomers, which can influence various biochemical processes depending on the nature of the resulting polymer .

Pharmacokinetics

Given its role as a polymerization agent, it is likely that its bioavailability and pharmacokinetic profile are significantly influenced by the properties of the resulting polymer .

Result of Action

The primary result of the action of N,N’-Methylenebis(acrylamide) is the formation of a crosslinked polymer structure from acrylamide monomers . This can have various molecular and cellular effects depending on the specific properties of the resulting polymer and its application.

Action Environment

The action, efficacy, and stability of N,N’-Methylenebis(acrylamide) can be influenced by various environmental factors. These may include the concentration of acrylamide monomers, the presence of other substances that can interact with the polymer, and physical conditions such as temperature and pH . .

Eigenschaften

IUPAC Name |

prop-2-enamide;N-[(prop-2-enoylamino)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.C3H5NO/c1-3-6(10)8-5-9-7(11)4-2;1-2-3(4)5/h3-4H,1-2,5H2,(H,8,10)(H,9,11);2H,1H2,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQZXMCGTAWGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N.C=CC(=O)NCNC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25034-58-6 | |

| Details | Compound: Acrylamide-N,N′-methylenebisacrylamide copolymer | |

| Record name | Acrylamide-N,N′-methylenebisacrylamide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25034-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00941686 | |

| Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless whitish solid; [Bio-Rad Laboratories MSDS] | |

| Record name | Acrylamide, N,N-methylenebisacrylamide copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Acrylamide bisacrylamide | |

CAS RN |

25034-58-6, 198493-83-3 | |

| Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025034586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.